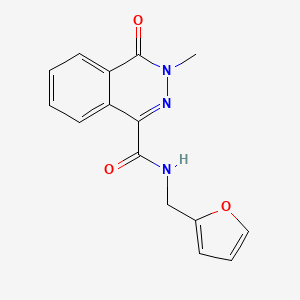
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that features a thiazole ring, a phenyl group, a pyrrolidine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the phenyl or thiazole rings.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine: Lacks the pyrrolidin-1-ylsulfonyl group.
4-(Pyrrolidin-1-ylsulfonyl)piperazine: Lacks the phenyl-thiazole moiety.
1-Phenyl-4-(pyrrolidin-1-ylsulfonyl)piperazine: Lacks the thiazole ring.
Uniqueness
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in the similar compounds listed above.
Properties
Molecular Formula |
C17H22N4O2S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-phenyl-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H22N4O2S2/c22-25(23,20-8-4-5-9-20)21-12-10-19(11-13-21)17-18-16(14-24-17)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
InChI Key |
FRLZJTSIZFZTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473384.png)
![6-chloro-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11473389.png)
![Methyl 4-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzoate](/img/structure/B11473394.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473402.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473410.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(3-methoxybenzyl)methanamine](/img/structure/B11473430.png)
![1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473435.png)
![N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide](/img/structure/B11473437.png)
![3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)](/img/structure/B11473450.png)

![1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473465.png)
![2-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B11473468.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473473.png)
